6-Fluoro-3-methoxy-3,4-dihydro-2H-1-benzopyran-4-one is a synthetic organic compound that belongs to the class of benzopyrans, a type of heterocyclic compound. The compound features a fluorine atom and a methoxy group, which contribute to its unique chemical properties and potential biological activities. Its molecular formula is and it has garnered attention in various fields, including medicinal chemistry and materials science.
This compound can be synthesized through various methods, primarily involving the manipulation of starting materials such as benzopyran derivatives. Notable patents and research articles provide insights into its synthesis and applications, highlighting its relevance in scientific research.
6-Fluoro-3-methoxy-3,4-dihydro-2H-1-benzopyran-4-one is classified as a fluorinated organic compound and a derivative of benzopyran. Its structure includes a chromene core, which is significant in many biological activities.
The synthesis of 6-fluoro-3-methoxy-3,4-dihydro-2H-1-benzopyran-4-one typically involves several steps:
The reaction conditions must be carefully controlled to ensure high yields and purity. Optimizing temperature, solvent choice, and reaction time are critical for successful synthesis. For instance, reactions might be conducted under an inert atmosphere to prevent side reactions.
The molecular structure of 6-fluoro-3-methoxy-3,4-dihydro-2H-1-benzopyran-4-one features:
The compound's molecular weight is approximately g/mol. The structural representation can be described by its SMILES notation: COC1=CC=CC2=C1OC(=O)C=C2F
.
6-Fluoro-3-methoxy-3,4-dihydro-2H-1-benzopyran-4-one can undergo various chemical reactions:
Each reaction pathway requires specific conditions:
The mechanism of action for 6-fluoro-3-methoxy-3,4-dihydro-2H-1-benzopyran-4-one largely depends on its interactions with biological targets. Preliminary studies suggest potential activity against certain cancer cell lines and antimicrobial properties.
The proposed mechanism may involve:
The physical properties include:
Key chemical properties include:
6-Fluoro-3-methoxy-3,4-dihydro-2H-1-benzopyran-4-one has several applications:
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 88704-45-4
CAS No.: 54705-14-5